1-(4-methylphenyl)-N-pentyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(4-methylphenyl)-N-pentyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 4-methylphenyl group, a pentyl chain, and a triazole ring substituted with a carboxamide group
Preparation Methods
The synthesis of 1-(4-methylphenyl)-N-pentyl-1H-1,2,3-triazole-4-carboxamide can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction typically proceeds under mild conditions and can be catalyzed by copper(I) salts. The general reaction scheme is as follows:
Synthesis of Azide: The azide precursor can be synthesized by reacting 4-methylphenylamine with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide to yield 4-methylphenyl azide.
Cycloaddition Reaction: The 4-methylphenyl azide is then reacted with an alkyne, such as pent-1-yne, in the presence of a copper(I) catalyst to form the triazole ring.
Carboxamide Formation: The resulting triazole intermediate is then reacted with a suitable carboxylic acid derivative, such as pentanoyl chloride, to form the final product, this compound.
Chemical Reactions Analysis
1-(4-methylphenyl)-N-pentyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted triazole derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Medicinal Chemistry: Triazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, anticancer, and anti-inflammatory properties. They are being investigated as potential therapeutic agents for various diseases.
Agriculture: Triazole compounds are used as fungicides and plant growth regulators. They help in protecting crops from fungal infections and promoting healthy plant growth.
Materials Science: Triazole derivatives are used in the development of advanced materials, including polymers and coordination complexes, due to their unique structural and electronic properties.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-N-pentyl-1H-1,2,3-triazole-4-carboxamide is primarily attributed to its ability to interact with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence various biological processes. The compound may inhibit enzymes or receptors involved in disease pathways, leading to its therapeutic effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
1-(4-methylphenyl)-N-pentyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar triazole derivatives, such as:
1-(4-methylphenyl)-N-hexyl-1H-1,2,3-triazole-4-carboxamide: This compound has a similar structure but with a hexyl chain instead of a pentyl chain. The difference in chain length can affect its biological activity and physicochemical properties.
1-(4-chlorophenyl)-N-pentyl-1H-1,2,3-triazole-4-carboxamide: This compound has a chlorine atom instead of a methyl group on the phenyl ring. The presence of the chlorine atom can influence its reactivity and biological activity.
1-(4-methylphenyl)-N-pentyl-1H-1,2,3-triazole-4-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group. The difference in functional groups can affect its solubility and interaction with biological targets.
Properties
IUPAC Name |
1-(4-methylphenyl)-N-pentyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-3-4-5-10-16-15(20)14-11-19(18-17-14)13-8-6-12(2)7-9-13/h6-9,11H,3-5,10H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCGZALSKHLXDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=CN(N=N1)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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